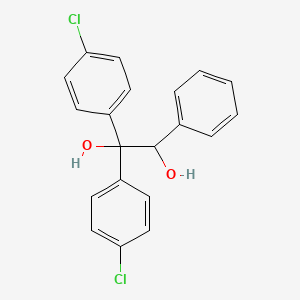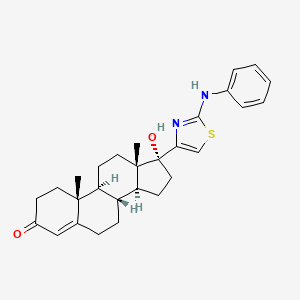
17-beta-(2-Anilino-4-thiazolyl)-17-alpha-hydroxyandrost-4-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-beta-(2-Anilino-4-thiazolyl)-17-alpha-hydroxyandrost-4-en-3-one is a synthetic steroidal compound. It is characterized by the presence of an anilino-thiazolyl group attached to the steroid backbone. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-beta-(2-Anilino-4-thiazolyl)-17-alpha-hydroxyandrost-4-en-3-one typically involves multiple steps, starting from a suitable steroid precursor. The key steps include:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable aniline derivative with a thioamide under acidic conditions.
Attachment to the Steroid Backbone: The synthesized thiazole is then attached to the steroid backbone through a series of reactions, including halogenation and nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This includes the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
17-beta-(2-Anilino-4-thiazolyl)-17-alpha-hydroxyandrost-4-en-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 17-alpha position can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the steroid backbone or the thiazole ring.
Substitution: The anilino group can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions include modified steroids with altered functional groups, which can have different biological activities and properties.
Scientific Research Applications
Chemistry
In chemistry, 17-beta-(2-Anilino-4-thiazolyl)-17-alpha-hydroxyandrost-4-en-3-one is used as a precursor for the synthesis of other steroidal compounds. It serves as a model compound for studying the reactivity of steroidal thiazoles.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It may interact with various enzymes and receptors, influencing cell signaling pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may have anti-inflammatory, anti-cancer, or hormone-modulating effects.
Industry
In the industrial sector, this compound can be used in the development of pharmaceuticals and other biologically active substances. Its unique structure makes it a valuable intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 17-beta-(2-Anilino-4-thiazolyl)-17-alpha-hydroxyandrost-4-en-3-one involves its interaction with specific molecular targets, such as steroid receptors or enzymes. The anilino-thiazolyl group may enhance its binding affinity and specificity, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 17-beta-(2-Anilino-4-thiazolyl)-17-alpha-hydroxyandrost-4-en-3-one
- Androst-4-ene-3,11-dione, 17-beta-(2-anilino-4-thiazolyl)-17-alpha-hydroxy-
- (8S,9S,10R,13S,14S,17S)-17-[2-(Anilino)-1,3-thiazol-4-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Uniqueness
This compound is unique due to the specific positioning of the anilino-thiazolyl group and the hydroxyl group at the 17-alpha position. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
96274-83-8 |
|---|---|
Molecular Formula |
C28H34N2O2S |
Molecular Weight |
462.6 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-(2-anilino-1,3-thiazol-4-yl)-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C28H34N2O2S/c1-26-13-10-20(31)16-18(26)8-9-21-22(26)11-14-27(2)23(21)12-15-28(27,32)24-17-33-25(30-24)29-19-6-4-3-5-7-19/h3-7,16-17,21-23,32H,8-15H2,1-2H3,(H,29,30)/t21-,22+,23+,26+,27+,28+/m1/s1 |
InChI Key |
RFJZAJJEWHQQOL-FPDMQFDYSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C5=CSC(=N5)NC6=CC=CC=C6)O)C |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C5=CSC(=N5)NC6=CC=CC=C6)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


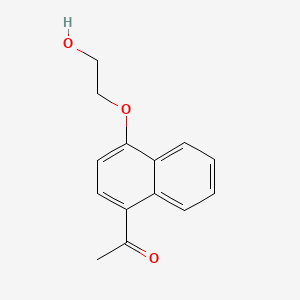
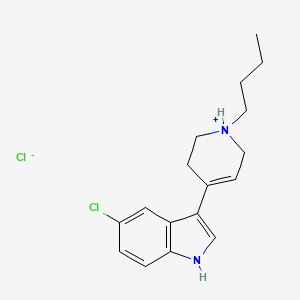
![carbanide;chloroiridium(2+);4-[N-(4-methoxyphenyl)-C-methylcarbonimidoyl]benzene-5-ide-1-carbonitrile;1,2,3,4,5-pentamethylcyclopentane](/img/structure/B13791950.png)
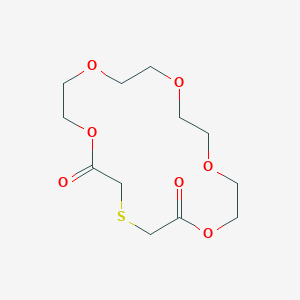
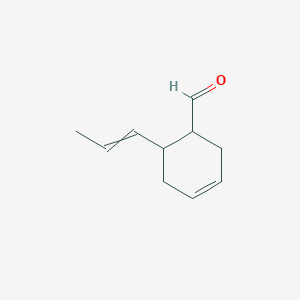
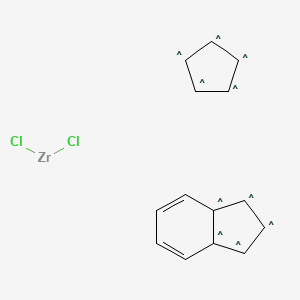
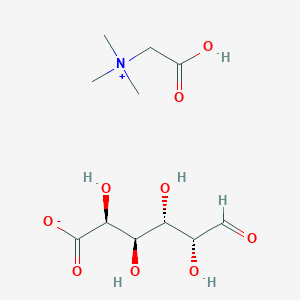

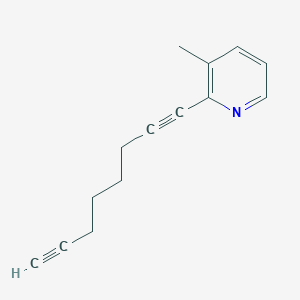
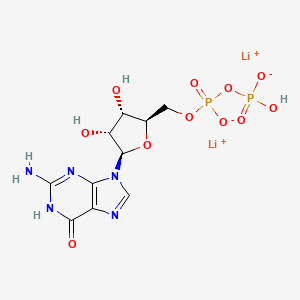
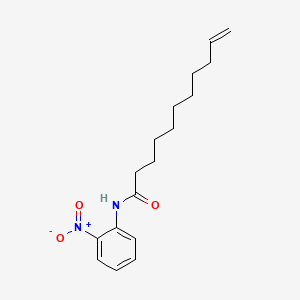

![2-[(4-Methylphenyl)methyl-nitroso-amino]acetic acid](/img/structure/B13792021.png)
